5-Amino-1-butyl-1,2-dihydropyridin-2-one
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Overview
Description
Chemical Reactions Analysis
5-Amino-1-butyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-1-butyl-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-butyl-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. Pyridinone derivatives are known to act as hydrogen bond donors and acceptors, allowing them to interact with various biological targets. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
5-Amino-1-butyl-1,2-dihydropyridin-2-one can be compared with other pyridinone derivatives, such as:
- 5-Amino-1-benzyl-1,2-dihydropyridin-2-one
- 5-Amino-1-ethyl-1,2-dihydropyridin-2-one
These compounds share a similar core structure but differ in their side chains, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific side chain, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-amino-1-butylpyridin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-2-3-6-11-7-8(10)4-5-9(11)12/h4-5,7H,2-3,6,10H2,1H3 |
InChI Key |
CPYANRPTNUIPNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
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